![molecular formula C7H10Br2 B14317722 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane CAS No. 106988-84-5](/img/structure/B14317722.png)
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dibromo-1-methylbicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes two bromine atoms and a methyl group attached to a bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of cyclopropanation reactions based on carbenes and metallocarbenes . These methods are efficient but often require sophisticated and pre-functionalized starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using reagents like methyllithium.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex bicyclic structures.
Common Reagents and Conditions:
Methyllithium: Used for substitution reactions to replace bromine atoms.
Major Products:
Substitution Products: When reacted with methyllithium, the major products are derivatives where bromine atoms are replaced.
Cycloaddition Products: The reaction with styrene yields exo- and endo-7-phenylbicyclo[4.2.0]oct-1-ene.
Aplicaciones Científicas De Investigación
6,6-Dibromo-1-methylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for synthesizing bioactive molecules and potential drug candidates.
Organic Synthesis: Its unique structure and reactivity make it valuable for constructing complex organic frameworks.
Material Science: The compound’s properties are explored for developing new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action for 6,6-Dibromo-1-methylbicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of bromine atoms and the strained bicyclic structure. The compound can generate reactive intermediates like 1,2-cyclohexadiene, which can further react with other molecules to form complex products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-methylbicyclo[3.1.0]hexane: A similar compound without the bromine atoms, used for comparison in thermophysical property studies.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents, used in pharmaceutical applications.
Uniqueness: 6,6-Dibromo-1-methylbicyclo[31The compound’s ability to undergo specific substitution and cycloaddition reactions sets it apart from other similar bicyclic compounds .
Propiedades
Número CAS |
106988-84-5 |
|---|---|
Fórmula molecular |
C7H10Br2 |
Peso molecular |
253.96 g/mol |
Nombre IUPAC |
6,6-dibromo-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Br2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
Clave InChI |
ZIWHXWXRWIUFKU-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1C2(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


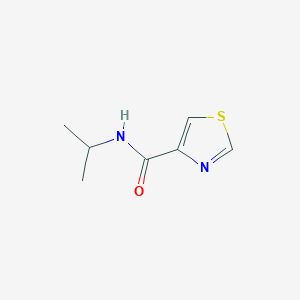

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
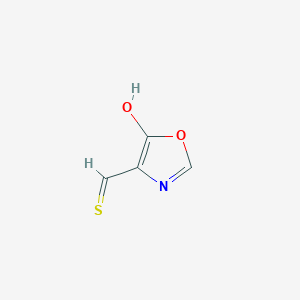

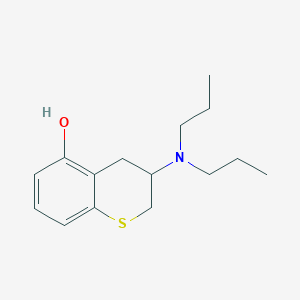
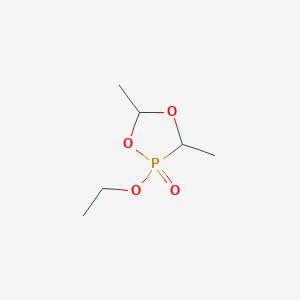
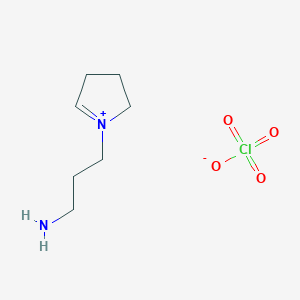
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
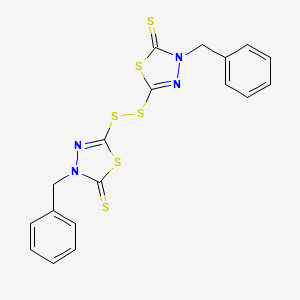

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
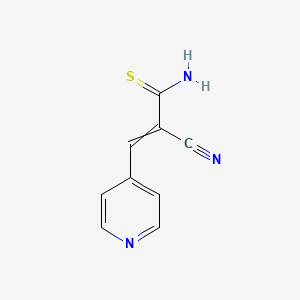
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
